2-Chloro-3-chloromethyl-5,7-dimethylquinoline

Description

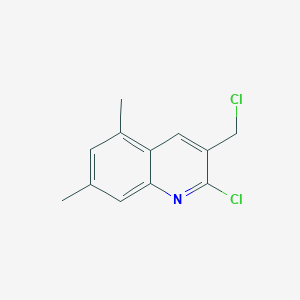

Chemical Structure: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline (CAS: 948290-59-3) is a halogenated quinoline derivative with the molecular formula C₁₂H₁₀Cl₂N. Its structure features a quinoline backbone substituted with:

- A chlorine atom at position 2.

- A chloromethyl (-CH₂Cl) group at position 3.

- Methyl groups at positions 5 and 5.

Properties and Applications: The compound is a yellow to brown solid with moderate solubility in organic solvents. It is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group, which facilitates further functionalization .

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-5,7-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-7-3-8(2)10-5-9(6-13)12(14)15-11(10)4-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOUPNFBZGRTAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588972 | |

| Record name | 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-59-3 | |

| Record name | 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948290-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline typically involves the chlorination of 5,7-dimethylquinoline. The process can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced quinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed:

Substitution Products: Quinoline derivatives with various functional groups such as azides, thiocyanates, or amines.

Oxidation Products: Quinoline derivatives with carboxylic acids, ketones, or aldehydes.

Reduction Products: Reduced quinoline derivatives with alcohol or amine groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molecular Weight : 240.13 g/mol

- CAS Number : 948290-59-3

The structure of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline features a quinoline ring system, which is known for its biological activity. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing the quinoline structure exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound has been evaluated for its antibacterial and antifungal properties, demonstrating significant inhibition against pathogens such as Aspergillus niger .

- Anticancer Properties : The compound's derivatives have been explored for their potential in cancer therapy. Studies suggest that they may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

- Antimalarial Activity : Quinoline derivatives are historically significant in the treatment of malaria. The structural modifications in compounds like this compound may enhance their efficacy against Plasmodium species .

Synthesis and Derivatives

The synthesis of this compound involves several methodologies that allow for the creation of various derivatives with enhanced biological properties:

These synthetic approaches not only facilitate the production of the base compound but also allow for the exploration of its derivatives with potentially enhanced pharmacological profiles.

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on Antibacterial Activity : A study demonstrated that a derivative of this compound exhibited higher antibacterial activity compared to standard antibiotics against resistant strains of bacteria. This suggests its potential use as a lead compound in antibiotic development .

- Case Study on Anticancer Efficacy : In vitro studies indicated that specific derivatives could induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents. The mechanism involved the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .

Mechanism of Action

The mechanism of action of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes .

Molecular Targets and Pathways:

Proteins and Enzymes: The compound can target nucleophilic amino acid residues such as cysteine and lysine in proteins and enzymes.

Cellular Pathways: By inhibiting key enzymes, the compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Reactivity

(a) 2-Chloro-3-chloromethyl-6,7-dimethylquinoline (CAS: 182052-67-1)

- Structural Differences : Methyl groups at positions 6 and 7 instead of 5 and 6.

(b) 4-Chloro-5,7-dimethylquinoline (CAS: 352205-97-1)

- Structural Differences : Chlorine at position 4 instead of 2; lacks the chloromethyl group.

- Impact : The absence of the chloromethyl group limits its utility as a synthetic intermediate. However, the 4-chloro substitution may enhance stability in acidic conditions .

(c) 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid (CAS: 948293-69-4)

- Structural Differences : Replaces the chloromethyl group with a carboxylic acid (-COOH) and adds a second chlorine at position 4.

- Impact : The carboxylic acid group enables hydrogen bonding, making this compound more polar and suitable for coordination chemistry or metal-organic frameworks .

(a) 2-Bromo-4,7-dimethylquinoline (CAS: 103858-48-6)

- Key Differences : Bromine replaces chlorine at position 2; methyl groups at positions 4 and 7.

- This compound is studied for anticancer applications .

(b) 4-Chloro-6,7-dimethoxyquinoline (CAS: N/A)

Crystallographic and Physicochemical Properties

Biological Activity

Overview

2-Chloro-3-chloromethyl-5,7-dimethylquinoline is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 240.13 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves chlorination reactions of 5,7-dimethylquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. This process allows for the introduction of chlorine atoms at specific positions on the quinoline ring, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts that inhibit enzyme activity. This interaction can disrupt cellular processes such as signal transduction, apoptosis, and cell proliferation.

Molecular Targets

- Proteins and Enzymes : The compound targets nucleophilic amino acid residues like cysteine and lysine.

- Cellular Pathways : Inhibition of key enzymes affects pathways related to cellular growth and survival.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with halogen substitutions often display enhanced antibacterial properties. For instance, similar derivatives have demonstrated significant efficacy against gram-positive bacteria and mycobacterial strains .

- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests potential as an anticancer agent. Research has indicated that certain quinoline derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

- Enzyme Inhibition : The binding affinity of this compound to various enzymes has been explored, revealing its potential as a lead compound for developing enzyme inhibitors.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of halogenated quinolines similar to this compound:

| Compound | Activity Against Bacteria | Cytotoxicity | Notes |

|---|---|---|---|

| This compound | Effective against MRSA | Low cytotoxicity | Promising lead for further development |

| 4-Chlorocinnamanilides | Higher antibacterial efficacy than standard drugs | Variable | Some showed submicromolar activity against Staphylococcus aureus |

| 3,4-Dichlorocinnamanilides | Broader spectrum; effective against Mycobacterium tuberculosis | Minimal toxicity on primary cells | Highlighted as candidates for further investigation |

These findings emphasize the importance of structural modifications in enhancing the biological activity of quinoline derivatives.

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-Chloro-3-chloromethyl-5,7-dimethylquinoline?

Methodological Answer: Optimization involves systematic variation of catalysts, solvents, and temperatures. For example, using MSCL-DMF/DMAC as a Vilsmeier-Haack reagent under controlled conditions (60–80°C, 6–8 hours) yields high-purity products. Key parameters include stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) and inert atmospheres to prevent side reactions. Refer to Table 1 in More et al. (2024) for comparative yields under different conditions .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Multinuclear NMR (¹H, ¹³C) is critical for confirming substituent positions, particularly distinguishing chloro and chloromethyl groups. UV-vis spectroscopy (λmax ~314–347 nm) and HRMS (e.g., [M]<sup>+</sup> at m/z 274.0241) validate molecular weight and conjugation patterns. Cross-referencing with synthetic intermediates (e.g., 2-chloro-3-formylquinoline derivatives) ensures structural fidelity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer: Discrepancies often arise from rotational isomerism or solvent effects. For example, chloromethyl groups may exhibit dynamic behavior in NMR, leading to split signals. Use variable-temperature NMR or DFT calculations to model conformers. Compare data with structurally analogous compounds, such as ethyl 2-oxo-selenopyrano[2,3-b]quinoline-3-carboxylates, which share similar electronic environments .

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?

Methodological Answer: Introduce functional groups (e.g., hydrazides, carboxylates) at the 3-position to modulate solubility and binding affinity. For antimicrobial activity, selenopyrano-quinoline hybrids (e.g., 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates) demonstrate improved potency by targeting bacterial membranes. Prioritize derivatives with low cytotoxicity via MTT assays .

Q. What mechanistic insights explain the regioselectivity of chlorination in this quinoline scaffold?

Methodological Answer: Chlorination at the 2-position is governed by electrophilic aromatic substitution (EAS) directed by the electron-donating methyl groups at 5 and 7 positions. Computational studies (e.g., Fukui indices) can predict reactive sites. Experimental validation via deuterium exchange or isotopic labeling clarifies intermediate stability .

Q. How can HPLC methods be tailored to analyze trace impurities in synthesized batches?

Methodological Answer: Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate chlorinated byproducts. Optimize detection at 254 nm for quinoline derivatives. Validate method robustness using spiked samples and compare retention times with reference standards (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Under acidic conditions (pH <3), hydrolysis of the chloromethyl group may occur, forming 3-hydroxymethyl derivatives. Neutral or alkaline conditions generally preserve integrity. Use DSC/TGA to assess thermal degradation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.